Furmecyclox
Overview
Description
Mechanism of Action
Target of Action
Furmecyclox is a fungicide that primarily targets basidiomycetes . Basidiomycetes are a group of fungi that play a crucial role in the decomposition of organic matter and nutrient cycling. They can also cause diseases in plants, making them a target for fungicides like this compound .
Mode of Action
This compound interacts with its targets by inhibiting their growth and reproduction . It achieves this by disrupting the normal functioning of the fungi’s cellular processes .
Biochemical Pathways
This compound affects the biochemical pathways of fungi by inhibiting mitochondrial function . Mitochondria are essential for energy production in cells, and their disruption leads to a decrease in cellular activity and eventually cell death .
Pharmacokinetics
As a fungicide, it is expected to have good bioavailability to effectively inhibit the growth of fungi .
Result of Action
The primary result of this compound’s action is the effective inhibition of fungal growth. In vitro studies have shown that this compound can inhibit the germination and mycelial growth of certain fungi .
Biochemical Analysis
Biochemical Properties
Furmecyclox is an effective fungicide that shows significant inhibitory effects against basidiomycetes
Cellular Effects
The cellular effects of this compound are primarily related to its fungicidal activity. It effectively inhibits the germination and mycelial growth of certain fungi
Molecular Mechanism
It is known to be systemic and is thought to inhibit mitochondrial function
Preparation Methods
The synthesis of Furmecyclox involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with cyclohexylamine and methoxyamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Furmecyclox undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Furmecyclox has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studying the synthesis and reactions of furancarboxamides.
Biology: Investigated for its antifungal properties and its ability to inhibit fungal growth.
Medicine: Explored for potential therapeutic applications due to its inhibitory effects on specific enzymes.
Industry: Utilized in wood preservation and protection against fungal decay
Comparison with Similar Compounds
Furmecyclox is unique due to its specific structure and mode of action. Similar compounds include:
Furmetamide: Another furancarboxamide with similar antifungal properties.
Xyligen B: Known for its wood preservation capabilities.
BAS 389: A related compound with similar chemical properties
This compound stands out due to its high selectivity for COX-2 and its effectiveness in inhibiting fungal growth, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
N-cyclohexyl-N-methoxy-2,5-dimethylfuran-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-10-9-13(11(2)18-10)14(16)15(17-3)12-7-5-4-6-8-12/h9,12H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDRLOKFLJJHTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N(C2CCCCC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2024119 | |
Record name | Furmecyclox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2024119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60568-05-0 | |
Record name | Furmecyclox | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60568-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furmecyclox [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060568050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furmecyclox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2024119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-cyclohexyl-N-methoxy-2,5-dimethyl-3-furamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.620 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FURMECYCLOX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3UB8K4YYS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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